molecular formula C21H28N4O6 B11162849 ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11162849
M. Wt: 432.5 g/mol
InChI Key: DIYWUSUTASWUMF-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a glycine derivative and subsequently reacted with piperazine and ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is unique due to its combination of an indole moiety, a piperazine ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O6/c1-5-31-21(28)25-10-8-24(9-11-25)18(26)13-22-20(27)15-12-14-16(29-3)6-7-17(30-4)19(14)23(15)2/h6-7,12H,5,8-11,13H2,1-4H3,(H,22,27)

InChI Key

DIYWUSUTASWUMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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